2-(5-Bromo-2-chlorophenoxy)-N,N-dimethylethanamine

Description

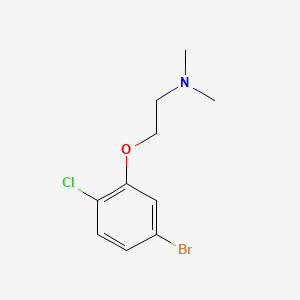

2-(5-Bromo-2-chlorophenoxy)-N,N-dimethylethanamine is a halogenated phenoxyethylamine derivative featuring a dimethylaminoethyl chain linked to a substituted benzene ring. The compound’s structure includes bromine and chlorine substituents at the 5- and 2-positions of the phenoxy ring, respectively.

Properties

IUPAC Name |

2-(5-bromo-2-chlorophenoxy)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrClNO/c1-13(2)5-6-14-10-7-8(11)3-4-9(10)12/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRNSKYGOCWZIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682146 | |

| Record name | 2-(5-Bromo-2-chlorophenoxy)-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245563-12-5 | |

| Record name | 2-(5-Bromo-2-chlorophenoxy)-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-chlorophenoxy)-N,N-dimethylethanamine typically involves the reaction of 5-bromo-2-chlorophenol with N,N-dimethylethanolamine. The process can be carried out under basic conditions using a suitable base such as sodium hydroxide or potassium carbonate. The reaction is usually performed in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-chlorophenoxy)-N,N-dimethylethanamine can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles.

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of other functional groups present in the molecule.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxyethanamines, while oxidation and reduction reactions can produce quinones or dehalogenated derivatives, respectively.

Scientific Research Applications

2-(5-Bromo-2-chlorophenoxy)-N,N-dimethylethanamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-chlorophenoxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to various biological receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in Marine Alkaloid Derivatives

The marine-inspired 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamine series (e.g., compounds 2c, 2d, 2e) shares the N,N-dimethylethanamine backbone but replaces the phenoxy group with a halogenated indole ring. Key findings from these analogs include:

| Compound | Substituent (Indole Position 5) | 5-HT1A Affinity (nM) | 5-HT7 Affinity (nM) | Antidepressant Activity (FST) | Sedative Activity (LAT) |

|---|---|---|---|---|---|

| 2a (No halogen) | None | 120 ± 15 | 95 ± 10 | Moderate | None |

| 2c (Cl) | Chlorine | 45 ± 6 | 32 ± 4 | Significant | Potent |

| 2d (Br) | Bromine | 22 ± 3 | 18 ± 2 | Significant | Potent |

| 2e (I) | Iodine | 50 ± 7 | 40 ± 5 | Significant | Potent |

Key Observations :

- Halogen Effects : Bromine (2d) confers the highest serotonin receptor affinity (5-HT1A: 22 nM, 5-HT7: 18 nM) due to its polarizability and van der Waals interactions, surpassing chlorine (2c) and iodine (2e) .

- Activity Correlation : Strong receptor binding correlates with potent antidepressant-like effects in the forced swim test (FST) and sedative actions in locomotor activity tests (LAT) .

In contrast, 2-(5-Bromo-2-chlorophenoxy)-N,N-dimethylethanamine lacks the indole scaffold, which is critical for π-π stacking interactions with serotonin receptors. Its phenoxy group may reduce receptor specificity but could enhance metabolic stability due to decreased oxidation susceptibility compared to indoles .

Diphenhydramine and Antihistamine Derivatives

Diphenhydramine (2-(diphenylmethoxy)-N,N-dimethylethanamine) shares the N,N-dimethylethanamine moiety but replaces the halogenated aromatic system with a diphenylmethoxy group. This highlights the importance of aromatic substituents in determining pharmacological targets.

Opioid Receptor-Targeted Analogs

N,N-dimethyl-2-(3-phenylpropoxy)ethanamine (compound 3 in ) demonstrates that minor structural changes—such as replacing halogens with a phenylpropoxy chain—shift activity toward opioid receptors. This underscores the scaffold’s versatility but also its sensitivity to substituent modifications .

Anticancer and c-MYC-Targeted Derivatives

The quindoline derivative 4 (2-(4-(10H-indolo[3,2-b]quinolin-11-yl)piperazin-1-yl)-N,N-dimethylethanamine) exhibits anticancer activity via c-MYC repression. Unlike halogenated phenoxy/indole derivatives, this compound’s planar aromatic system facilitates DNA intercalation, showcasing divergent applications of the N,N-dimethylethanamine scaffold .

Biological Activity

2-(5-Bromo-2-chlorophenoxy)-N,N-dimethylethanamine is an organic compound notable for its potential biological activities. It is a derivative of phenoxyethanamine, characterized by the presence of bromine and chlorine substituents on the phenyl ring, which may influence its reactivity and interaction with biological targets. This article reviews its synthesis, biological activities, and relevant research findings.

- Molecular Formula : C10H13BrClNO

- Molecular Weight : 276.58 g/mol

- Structure : The compound features a phenoxy group substituted with bromine and chlorine, contributing to its chemical reactivity.

Synthesis

The synthesis typically involves the reaction of 5-bromo-2-chlorophenol with N,N-dimethylethanolamine under basic conditions. Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF), with sodium hydroxide as a base. This method allows for the efficient formation of the desired compound, which can be purified through recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The halogen substituents may enhance binding affinity and selectivity towards certain biological pathways.

Pharmacological Studies

- Receptor Interaction : Preliminary studies suggest that this compound may act as an antagonist at various receptor sites, including lysophosphatidic acid receptors (LPA). For instance, similar compounds have shown significant selectivity and potency as LPA antagonists, indicating potential therapeutic applications in conditions like spinal cord injury (SCI) .

- Antimicrobial Activity : Research has indicated that phenoxy derivatives exhibit antimicrobial properties. The presence of halogens can enhance these effects by altering membrane permeability or inhibiting key metabolic pathways in microorganisms.

- Cytotoxicity : In vitro studies have demonstrated that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Receptor Antagonism | Potential antagonist activity at LPA receptors | |

| Antimicrobial | Inhibition of microbial growth | |

| Cytotoxicity | Induced cytotoxic effects on cancer cells |

Case Studies

- Study on LPA Receptors : A study investigated various substituted phenoxy compounds for their ability to inhibit LPA receptors. The findings indicated that the introduction of halogen atoms significantly improved receptor binding and antagonistic activity compared to non-substituted analogs .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of phenoxy derivatives, revealing that compounds with bromine or chlorine substitutions exhibited enhanced activity against Gram-positive bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.